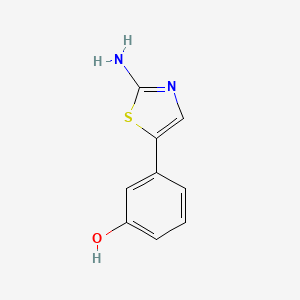
3-(2-Aminothiazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminothiazol-5-yl)phenol is a heterocyclic compound that features a thiazole ring fused with a phenol group. This compound is part of the broader class of aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminothiazol-5-yl)phenol typically involves the reaction of 2-aminothiazole with phenol derivatives under specific conditions. One common method includes the condensation of 2-aminothiazole with phenol in the presence of a catalyst such as hydrochloric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the process may involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminothiazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
3-(2-Aminothiazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-Aminothiazol-5-yl)phenol involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminothiazole: A simpler analog that lacks the phenol group but shares the thiazole ring structure.
4-Aminothiazole: Another analog with the amino group positioned differently on the thiazole ring.
2-Amino-4-phenylthiazole: A more complex analog with a phenyl group attached to the thiazole ring.
Uniqueness
3-(2-Aminothiazol-5-yl)phenol is unique due to the presence of both the phenol and aminothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and applications compared to its simpler analogs .
Propiedades
Fórmula molecular |
C9H8N2OS |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
3-(2-amino-1,3-thiazol-5-yl)phenol |
InChI |
InChI=1S/C9H8N2OS/c10-9-11-5-8(13-9)6-2-1-3-7(12)4-6/h1-5,12H,(H2,10,11) |
Clave InChI |
FVHDDHMMDGBAPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)C2=CN=C(S2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Tert-butoxycarbonylamino)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B14772335.png)
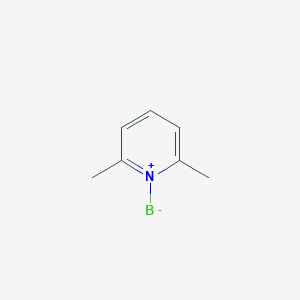
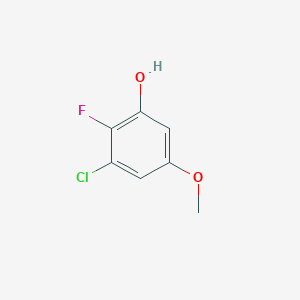
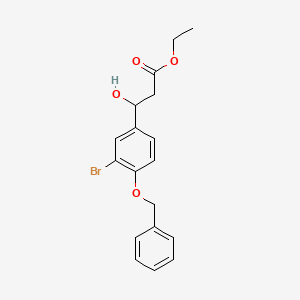

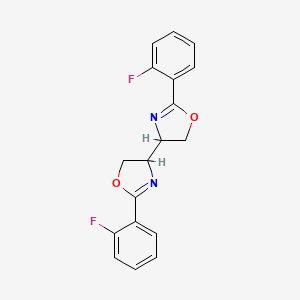
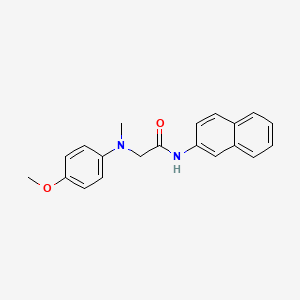


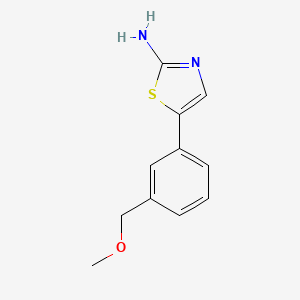
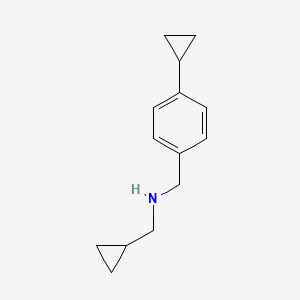
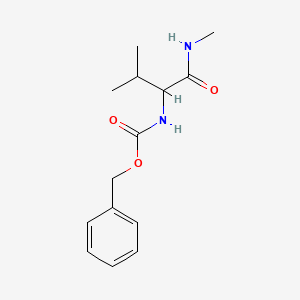
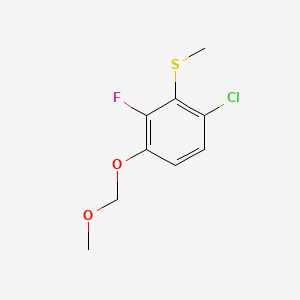
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
